2-(1,2,3-thiadiazol-4-yl)acetonitrile
Description
Historical Development of Thiadiazole Chemistry and its Isomers
Thiadiazoles are aromatic heterocyclic compounds characterized by a five-membered ring containing one sulfur and two nitrogen atoms. organic-chemistry.org Four constitutional isomers exist, distinguished by the relative positions of the heteroatoms: 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole, 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). organic-chemistry.orgdergipark.org.tr While the parent compounds are not frequently synthesized, their derivatives are of considerable interest. organic-chemistry.org
The synthesis of the 1,2,3-thiadiazole ring system has been a subject of study for over a century, with several key methods being developed. One of the most notable and widely employed methods is the Hurd-Mori synthesis, first reported by Charles D. Hurd and Raymond I. Mori in 1955. researchgate.netnih.gov This reaction involves the cyclization of hydrazones, typically derived from ketones with an adjacent methylene (B1212753) group, using thionyl chloride. researchgate.netwikipedia.orgresearchgate.net The Hurd-Mori reaction has proven to be a versatile tool for creating a variety of substituted 1,2,3-thiadiazoles. nih.gov
Other significant synthetic routes to 1,2,3-thiadiazoles include the Pechmann synthesis, which involves the cycloaddition of diazoalkanes onto a C=S bond, and the Wolff synthesis, which proceeds through the heterocyclization of α-diazothiocarbonyl compounds. dergipark.org.tr The development of these synthetic methodologies has been crucial in enabling the exploration of the chemical and biological properties of this class of compounds. Over the years, research has predominantly focused on the 1,3,4-thiadiazole isomer due to its wide range of applications, but the unique properties of the 1,2,3-thiadiazole scaffold have continued to attract scientific attention. researchgate.net
Significance of the 1,2,3-Thiadiazole Heterocycle in Contemporary Chemical Research
The 1,2,3-thiadiazole moiety is a privileged scaffold in modern chemical research, demonstrating a broad spectrum of biological activities. wikipedia.org This has led to its incorporation into a wide array of compounds with potential therapeutic and agricultural applications. Derivatives of 1,2,3-thiadiazole have been investigated for their utility as anticancer, antiviral, antifungal, antibacterial, and insecticidal agents. wikipedia.orgnih.gov
In the realm of medicinal chemistry, the 1,2,3-thiadiazole ring has been explored as a novel heterocyclic heme ligand for designing cytochrome P450 inhibitors. spectrabase.com The ability of the thiadiazole ring to coordinate with the heme iron, influenced by the substituents on the ring, opens avenues for developing new drugs. spectrabase.com Furthermore, certain 1,2,3-thiadiazole derivatives have shown promise as plant activators, inducing systemic acquired resistance (SAR) in plants. nih.gov This non-traditional approach to plant protection leverages the plant's own defense mechanisms, offering a potentially more sustainable method for crop protection. nih.gov
The synthetic utility of 1,2,3-thiadiazoles is also a significant area of research. They can serve as precursors to other important chemical entities. For instance, the 1,2,3-thiadiazole ring can undergo ring-opening reactions to form thioketene (B13734457) intermediates, which can then be used in the synthesis of other heterocyclic systems. nih.gov This reactivity makes them valuable building blocks in organic synthesis.
Structural Characteristics of 2-(1,2,3-Thiadiazol-4-yl)acetonitrile and its Position within the Thiadiazole Family
This compound is a specific derivative of the 1,2,3-thiadiazole family, characterized by an acetonitrile (B52724) group (-CH₂CN) attached to the 4-position of the thiadiazole ring. This structural feature positions it as a molecule with potential for further chemical modification, for example, through reactions involving the nitrile group or the methylene bridge.
While detailed experimental research findings on this compound are not extensively available in the reviewed literature, its basic structural and predicted properties can be summarized.
Table 1: Structural and Predicted Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃N₃S |
| Molecular Weight | 125.15 g/mol |
| InChI | InChI=1S/C4H3N3S/c5-2-1-4-3-8-7-6-4/h3H,1H2 |
| InChIKey | QFBSJVJUFWUZPZ-UHFFFAOYSA-N |
| SMILES | C1=C(N=NS1)CC#N |
| Predicted XlogP | 0.1 |
| Data sourced from PubChem and other chemical databases. |
The presence of both the 1,2,3-thiadiazole ring and the acetonitrile functional group suggests that this compound could exhibit a unique combination of chemical reactivity and biological activity. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the thiadiazole ring, potentially affecting its interaction with biological targets. The methylene spacer provides flexibility, which can be important for fitting into active sites of enzymes or receptors.
In the broader context of the thiadiazole family, this compound belongs to a subset of cyanomethyl-substituted thiadiazoles. The synthesis of such compounds could potentially be achieved through methods like the Hurd-Mori reaction using a starting ketone containing a cyanomethyl group, or by the nucleophilic substitution of a 4-halomethyl-1,2,3-thiadiazole with a cyanide salt. The reactivity of the acetonitrile group allows for its conversion into other functional groups, such as carboxylic acids or amines, further expanding the chemical space accessible from this scaffold.
Structure
3D Structure
Properties
CAS No. |
1865481-75-9 |
|---|---|
Molecular Formula |
C4H3N3S |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
2-(thiadiazol-4-yl)acetonitrile |
InChI |
InChI=1S/C4H3N3S/c5-2-1-4-3-8-7-6-4/h3H,1H2 |
InChI Key |
QFBSJVJUFWUZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CC#N |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 1,2,3 Thiadiazol 4 Yl Acetonitrile and Its Analogs
Electrophilic Reactions of the 1,2,3-Thiadiazole (B1210528) Nucleus
The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring makes electrophilic substitution reactions challenging. chemicalbook.com The primary sites for electrophilic attack are the nitrogen atoms, which possess greater electron density. chemicalbook.com
A key example of an electrophilic reaction at the nitrogen atom is quaternization. The reaction of 1,2,3-thiadiazole with dimethyl sulfate, for instance, results in the methylation of the ring nitrogens, yielding a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com
While direct electrophilic substitution on the carbon atoms is not facile, in fused systems like 1,2,3-benzothiadiazole, electrophilic aromatic substitution can occur on the fused benzene (B151609) ring, with a preference for the 4-position. thieme-connect.de
Nucleophilic Reactions on the Thiadiazole Ring System
In contrast to its inertness towards electrophiles, the 1,2,3-thiadiazole ring is reactive towards nucleophiles. The C5 position is the most common site for nucleophilic attack due to its lower electron density. chemicalbook.com However, attack at the C4 position is also possible, especially when it bears a suitable leaving group.
A notable example is the nucleophilic aromatic substitution (SNAr) of halogenated 1,2,3-thiadiazoles. In fused systems such as 4,8-dibromobenzo[1,2-d:4,5-d']bis( chemicalbook.commdpi.comresearchgate.netthiadiazole), the bromine atoms can be selectively displaced by nucleophiles like morpholine (B109124). researchgate.net The reaction conditions can be tuned to favor either mono- or bis-substitution. researchgate.net For example, reacting with two equivalents of morpholine in refluxing acetonitrile (B52724) for 24 hours yields the monosubstituted product in 78% yield. researchgate.net The introduction of electron-withdrawing groups or additional halogen atoms can enhance the reactivity of the system towards nucleophilic attack. researchgate.net
Studies on 5-halo-1,2,3-thiadiazoles have also demonstrated C-nucleophilic substitution as a viable route to functionalized thiadiazoles. scilit.com
Table 1: Nucleophilic Substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis( chemicalbook.commdpi.comresearchgate.netthiadiazole) with Morpholine. researchgate.net
| Solvent | Morpholine (Equivalents) | Temperature | Time | Product | Yield (%) |
| DCM | 2 | Room Temp | 24 h | Mono-substituted | 35 |
| MeCN | 2 | Room Temp | 24 h | Mono-substituted | 45 |
| DMF | 2 | Room Temp | 24 h | Mono-substituted | 25 |
| MeCN | 2 | Reflux | 24 h | Mono-substituted | 78 |
| MeCN | 4 | Reflux | 24 h | Bis-substituted | 85 |
Reactivity of the Acetonitrile Side Chain
The acetonitrile group attached to the C4 position of the 1,2,3-thiadiazole ring introduces two key reactive sites: the alpha-carbon and the nitrile functionality itself.
The alpha-carbon of the acetonitrile side chain is activated by the adjacent electron-withdrawing nitrile group, making its protons acidic and amenable to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.
A relevant example of this reactivity is the Knoevenagel condensation. Aldehydes derived from 1,2,3-thiadiazoles can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, to form new vinyl-substituted 1,2,3-thiadiazoles. uow.edu.au This reaction highlights the ability of the position adjacent to the thiadiazole ring to participate in condensation reactions, analogous to the expected reactivity of the alpha-carbon in 2-(1,2,3-thiadiazol-4-yl)acetonitrile. uow.edu.au For instance, a range of 4-vinyl-1,2,3-thiadiazoles have been synthesized in yields of 18–89% via this method. uow.edu.au
The nitrile group is a versatile functional group that can be converted into various other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. These derivatives are valuable intermediates for further functionalization. For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide, a precursor for various bioactive compounds, is synthesized from the corresponding carboxylic acid, which can be derived from nitrile hydrolysis. mdpi.com
Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to 2-(1,2,3-thiadiazol-4-yl)ethanamine derivatives.
Cycloadditions: Nitriles can act as dienophiles or dipolarophiles in cycloaddition reactions. academie-sciences.fr For instance, the intramolecular [4+2] cycloaddition (Diels-Alder) of pyridazinecarbonitriles with tethered alkyne side chains has been shown to be an effective method for constructing fused ring systems. mdpi.com This suggests that this compound could potentially undergo similar intramolecular cycloadditions if an appropriate dienophile is introduced into the molecule, or act as the dienophile in intermolecular reactions. Theoretical studies on the [3+2] cycloaddition of benzonitrile (B105546) sulfide (B99878) with trichloroacetonitrile (B146778) demonstrate the participation of the nitrile C≡N bond in forming new heterocyclic rings, in this case, a 1,2,4-thiadiazole. academie-sciences.fr
Ring-Opening and Rearrangement Reactions of 1,2,3-Thiadiazoles
A characteristic feature of the 1,2,3-thiadiazole ring is its propensity to undergo ring-opening and rearrangement reactions, often initiated by heat or light. e-bookshelf.de These reactions provide pathways to a variety of other molecular structures, including valuable synthetic intermediates like alkynes and thioketenes. e-bookshelf.deosi.lv
Extrusion of Nitrogen: Thermal or photochemical decomposition of 1,2,3-thiadiazoles can lead to the extrusion of molecular nitrogen, a thermodynamically favorable process. e-bookshelf.de This decomposition is a known route to generate highly reactive intermediates such as thiirenes, which can then rearrange to thioketenes or fragment further. e-bookshelf.de
Dimroth Rearrangement: 1,2,3-thiadiazoles can undergo Dimroth-type rearrangements, which involve a ring-opening to an α-diazothione intermediate followed by recyclization. researchgate.netresearchgate.net A classic example is the rearrangement of 5-amino-1,2,3-thiadiazoles into 5-mercapto-1,2,3-triazoles in the presence of a base. researchgate.net
Transannulation Reactions: Rhodium catalysts can mediate the transannulation reaction between 1,2,3-thiadiazoles and alkynes. This process involves the extrusion of nitrogen and the formation of a rhodium thiavinyl carbene intermediate, which then reacts with the alkyne to afford highly substituted thiophenes. researchgate.net
Thiadiazole-Thiadiazole Rearrangement: In some specific cases, a 1,2,3-thiadiazole can rearrange into an isomeric 1,2,3-thiadiazole. For example, 4-ethoxycarbonyl-5-diazomethyl-1,2,3-thiadiazole has been observed to undergo a ring transformation to an isomeric structure. rsc.org
Synthesis of Fused or Bridged Thiadiazole Heterocyclic Systems
The 1,2,3-thiadiazole scaffold can be incorporated into more complex polycyclic systems through various synthetic strategies. These fused and bridged heterocycles are of significant interest in medicinal chemistry and material science.
Hurd-Mori Reaction on Cyclic Ketones: The Hurd-Mori reaction, a cornerstone of 1,2,3-thiadiazole synthesis involving the cyclization of hydrazones with thionyl chloride, can be applied to hydrazones derived from cyclic ketones to build fused systems. chemicalbook.commdpi.com This has been used to prepare furo chemicalbook.commdpi.comresearchgate.netbenzothiadiazoles from the semicarbazones of 6,7-dihydrobenzofuran-4(5H)-ones. researchgate.netresearchgate.net
Intramolecular Cyclization: Fused 1,2,3-thiadiazoles can be synthesized via intramolecular oxidative nucleophilic substitution of hydrogen (ONSH). mdpi.com This strategy involves the formation of a new ring by creating a bond between two atoms within the same molecule. mdpi.com
Annulation to Arenes: 1,2,3-Benzothiadiazoles are commonly synthesized by the diazotization of 2-aminobenzenethiols, effectively fusing the thiadiazole ring to a benzene ring. thieme-connect.de
Reaction with Bifunctional Reagents: Bridged heterocyclic systems can be created by reacting a substituted thiadiazole with a reagent containing two reactive sites. For example, the synthesis of 2,6-diarylimidazo[2,1-b]-1,3,4-thiadiazoles is achieved by reacting 2-amino-1,3,4-thiadiazoles with α-haloketones, which results in the formation of a fused imidazole (B134444) ring. researchgate.net Similarly, reaction with 2,3-dichloroquinoxaline (B139996) can yield thiadiazolo[2′,3′:2,1]imidazo[4,5-b]quinoxaline systems. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation
While specific X-ray crystallography data for 2-(1,2,3-thiadiazol-4-yl)acetonitrile is not widely available in the public domain, the technique is crucial for unequivocally determining its three-dimensional molecular structure and conformational preferences in the crystalline state. For related thiadiazole derivatives, single-crystal X-ray diffraction has been instrumental in revealing key intermolecular interactions that stabilize crystal packing. These interactions often include C–H···N hydrogen bonds and S···S chalcogen bonding, which can contribute to the formation of complex three-dimensional networks. Such studies provide precise bond lengths, bond angles, and torsion angles, offering a static yet highly detailed picture of the molecule's geometry. This information is fundamental for computational modeling and for understanding structure-activity relationships in various chemical and biological contexts.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The predicted monoisotopic mass of this compound (C₄H₃N₃S) is 125.00477 Da. uni.lu HRMS can confirm this mass with high accuracy, typically to within a few parts per million, which provides strong evidence for the molecular formula.
Beyond molecular weight determination, HRMS coupled with fragmentation techniques (e.g., collision-induced dissociation) provides valuable insights into the molecule's structure. The fragmentation pattern reveals the stability of different parts of the molecule and how it breaks apart under energetic conditions. For instance, in related thiadiazole compounds, mass spectrometry has been used to identify the molecular ion peak and analyze the resulting fragments, which helps in confirming the proposed structure. wisdomlib.org Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.luuni.lu
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₄H₃N₃S |
| Monoisotopic Mass | 125.00477 Da |
| Predicted Collision Cross Section (CCS) (Ų) | |
| [M+H]⁺ | 122.2 |
| [M+Na]⁺ | 133.8 |
| [M-H]⁻ | 123.6 |
| Data sourced from PubChemLite uni.lu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed connectivity and solution-state structure of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each nucleus.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal how the hydrogen atoms are arranged and connected. For this compound, one would expect to observe signals for the methylene (B1212753) (-CH₂-) protons and the proton on the thiadiazole ring. The exact chemical shifts would depend on the solvent used. illinois.edu
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. For this compound, signals would be expected for the nitrile carbon, the methylene carbon, and the two distinct carbons of the thiadiazole ring.
To unambiguously assign all proton and carbon signals and to establish long-range connectivity, multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) would reveal the coupling between the methylene protons and the thiadiazole ring proton, if any such coupling exists.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetonitrile (B52724) moiety to the thiadiazole ring by observing correlations between the methylene protons and the carbons of the thiadiazole ring, as well as the nitrile carbon.
For materials that are not amenable to single-crystal X-ray diffraction, such as amorphous or polycrystalline powders, solid-state NMR (ssNMR) can provide valuable structural information. ¹³C ssNMR, in particular, can be used to study the local environment of the carbon atoms in the solid state. This technique can be used to distinguish between different polymorphs or to study tautomerism in the solid state, as has been demonstrated for other thiadiazole derivatives. nih.gov By comparing experimental ssNMR spectra with spectra calculated for different proposed structures or tautomers using computational methods like DFT, the most likely structure in the solid state can be determined. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group and Ring Vibrational Modes
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups and skeletal structure.
For this compound, key vibrational modes would include:
C≡N stretch: A sharp, intense band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹, is characteristic of the nitrile group. nist.gov
C-H stretches: Bands corresponding to the stretching vibrations of the C-H bonds in the methylene group and the thiadiazole ring would be observed, typically in the 3100-2900 cm⁻¹ region.
Ring vibrations: The 1,2,3-thiadiazole (B1210528) ring will have a series of characteristic stretching and bending vibrations. These are often complex and can be found in the fingerprint region (below 1600 cm⁻¹) of the spectrum.
C-S and N-N stretches: Vibrations involving the sulfur and nitrogen atoms of the thiadiazole ring will also appear in the fingerprint region.
Computational methods are often used in conjunction with experimental IR and Raman data to perform a detailed vibrational assignment, where theoretical frequency calculations help to assign specific spectral bands to particular molecular motions. iu.edu.samdpi.com
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| -C≡N | Stretch | 2260 - 2240 |
| -CH₂- | Symmetric & Asymmetric Stretch | 2960 - 2850 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| Thiadiazole Ring | Ring Stretching/Bending | < 1600 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital (like a π or n orbital) to a higher energy empty or partially filled orbital (like a π* orbital).
For this compound, the UV-Vis spectrum would be characterized by absorptions arising from π → π* and n → π* transitions. The thiadiazole ring, being an aromatic heterocycle, will contribute significantly to the UV absorption. The acetonitrile group itself does not absorb strongly in the typical UV-Vis range (200-800 nm). sigmaaldrich.com However, its electronic influence on the thiadiazole ring can affect the position and intensity of the absorption maxima (λ_max). The extent of conjugation between the nitrile group and the thiadiazole ring will influence the energy of the electronic transitions. Solvents can also play a role, with polar solvents potentially causing shifts in the absorption bands (solvatochromism). researchgate.net Studies on similar thiadiazole derivatives show that they exhibit characteristic UV-Vis absorption bands that are sensitive to the molecular structure and solvent environment. researchgate.netresearchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations on Thiadiazole Derivatives
Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of heterocyclic compounds like 2-(1,2,3-thiadiazol-4-yl)acetonitrile. These methods provide deep insights into the molecule's electronic nature and reactivity.
Electronic Structure, Charge Distribution, and Aromaticity Assessment
The electronic structure of this compound is characterized by the delocalization of π-electrons across the 1,2,3-thiadiazole (B1210528) ring. This delocalization is fundamental to its aromatic character. Natural Bond Orbital (NBO) analysis is a powerful tool used to quantify the charge distribution on each atom. For the 1,2,3-thiadiazole ring, the nitrogen atoms are expected to carry negative charges due to their higher electronegativity, while the sulfur atom will likely possess a partial positive charge. The carbon atoms of the ring and the acetonitrile (B52724) substituent will exhibit varying charges based on their local chemical environment.
The aromaticity of the thiadiazole ring can be assessed using computational indices such as the Nucleus-Independent Chemical Shift (NICS). Negative NICS values inside the ring would confirm its aromatic nature, indicating a diatropic ring current.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO is anticipated to be localized primarily on the electron-rich regions of the molecule, likely involving the sulfur and nitrogen atoms of the thiadiazole ring. Conversely, the LUMO is expected to be distributed over the π-system of the ring and the electron-withdrawing acetonitrile group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For related thiadiazole derivatives, this gap is often calculated to be in a range that indicates moderate reactivity, making them suitable for various chemical transformations.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively high | Indicates good electron-donating ability |
| LUMO Energy | Relatively low | Indicates good electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity |
| HOMO Localization | Primarily on the thiadiazole ring (S and N atoms) | Site for electrophilic attack |
| LUMO Localization | Distributed over the thiadiazole ring and acetonitrile group | Site for nucleophilic attack |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying molecules of this size.
Geometry Optimization and Conformational Analysis
The first step in a DFT study is to determine the most stable three-dimensional structure of this compound through geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, the planarity of the thiadiazole ring is a key feature. Conformational analysis would explore the rotation around the single bond connecting the acetonitrile group to the thiadiazole ring to identify the lowest energy conformer. It is expected that the most stable conformation will have a specific orientation of the acetonitrile group relative to the ring to minimize steric hindrance and maximize favorable electronic interactions.
Table 2: Predicted Optimized Geometrical Parameters for this compound (using DFT)
| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-S (ring) | ~1.70 - 1.75 | |
| N-N (ring) | ~1.30 - 1.35 | |
| C-N (ring) | ~1.35 - 1.40 | |
| C-C (substituent) | ~1.45 - 1.50 | |
| C≡N (substituent) | ~1.15 - 1.20 | |
| C-C-N (substituent) | ~178 - 180 | |
| Ring Angles | ~100 - 120 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. The predicted chemical shifts for the protons and carbons in the thiadiazole ring and the acetonitrile group would provide a theoretical spectrum that can aid in the structural elucidation of the compound.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with an experimental FT-IR spectrum. This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes, such as the C≡N stretch of the nitrile group and the various ring stretching and bending modes of the thiadiazole ring.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, π → π* transitions within the aromatic thiadiazole ring are expected to be the most prominent, leading to absorption bands in the UV region.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Expected Range/Value |
| ¹H NMR | Chemical Shift (δ) of Ring Proton | ~8.0 - 9.0 ppm |
| Chemical Shift (δ) of CH₂ Protons | ~4.0 - 5.0 ppm | |
| ¹³C NMR | Chemical Shift (δ) of Ring Carbons | ~130 - 160 ppm |
| Chemical Shift (δ) of CH₂ Carbon | ~20 - 30 ppm | |
| Chemical Shift (δ) of C≡N Carbon | ~115 - 125 ppm | |
| IR | C≡N Stretching Frequency | ~2240 - 2260 cm⁻¹ |
| C=N Stretching Frequency (ring) | ~1500 - 1600 cm⁻¹ | |
| UV-Vis | λmax (π → π*) | ~250 - 300 nm |
Molecular Dynamics Simulations for Conformational Stability and Interactions
While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would provide information on its conformational stability. By tracking the dihedral angles and intermolecular interactions over the course of the simulation, one can assess the flexibility of the molecule and its preferred conformations in a solution environment. These simulations can also reveal how the molecule interacts with solvent molecules through hydrogen bonding or other non-covalent interactions, which is crucial for understanding its solubility and behavior in different media.
Tautomerism and Isomerism Studies
Computational and theoretical chemistry studies provide crucial insights into the potential tautomeric and isomeric forms of this compound. While specific computational research on this exact molecule is not extensively available in the reviewed literature, the principles of tautomerism in heterocyclic systems and related acetonitrile derivatives allow for the prediction of its likely isomeric and tautomeric forms.
Tautomerism of the 1,2,3-Thiadiazole Ring
The 1,2,3-thiadiazole ring contains two nitrogen atoms, which introduces the possibility of prototropic tautomerism, where a proton can occupy different positions on the heteroatoms. The primary tautomeric equilibrium for an unsubstituted or C-substituted 1,2,3-thiadiazole ring would involve protonation at the N2 or N3 positions. However, the parent 1,2,3-thiadiazole is an aromatic heterocycle, and any tautomerization that disrupts this aromaticity would be energetically unfavorable.
In the case of this compound, the acetonitrile group is attached at the C4 position. The most stable form is the one where the thiadiazole ring retains its aromatic character. Tautomers could theoretically exist where a proton from the methylene (B1212753) bridge of the acetonitrile group migrates to one of the nitrogen atoms of the thiadiazole ring. This would, however, disrupt the aromaticity of the five-membered ring and is therefore considered less stable.
General computational studies on azole compounds indicate that the relative stability of tautomers can be significantly influenced by the solvent. researchgate.netresearchgate.net For instance, polar solvents might stabilize more polar tautomers through hydrogen bonding. nih.govnih.gov
Isomerism of the Acetonitrile Side Chain
The acetonitrile side chain introduces the possibility of functional group isomerism. A notable isomer of an acetonitrile derivative is its corresponding ketenimine tautomer. Theoretical studies on the tautomerization of ketenimine to acetonitrile have shown that a direct unimolecular 1,3-hydrogen shift is a possible pathway for their interconversion. asianpubs.org For this compound, this would involve the migration of a proton from the methylene carbon to the nitrile nitrogen, forming a ketenimine-like structure. Computational studies on similar systems suggest that the acetonitrile form is generally more stable. asianpubs.org
The potential tautomeric and isomeric forms of this compound are summarized in the table below.
| Type | Name/Description | Structure | Notes |
| Parent Compound | This compound | ![]() | The most stable aromatic form. |
| Tautomer | 2-(3H-1,2,3-thiadiazol-4-ylidene)acetonitrile | ![]() | A less stable tautomer resulting from proton migration to N3, disrupting ring aromaticity. |
| Isomer | 1-(1,2,3-thiadiazol-4-yl)ethen-1-amine-2-ylidene | ![]() | Ketenimine isomer formed by a 1,3-hydrogen shift from the methylene carbon to the nitrile nitrogen. Generally less stable than the acetonitrile form. asianpubs.org |
Structure Activity Relationship Sar Studies of 1,2,3 Thiadiazole Analogs
Methodologies for Elucidating SAR
To decipher the structural requirements for biological activity, researchers employ a combination of computational and synthetic strategies. These methodologies allow for the prediction of activity and the rational design of more effective molecules.
QSAR is a computational modeling technique used to identify correlations between the physicochemical properties of molecules and their biological activities. nih.gov For 1,2,3-thiadiazole (B1210528) analogs, both two-dimensional (2D) and three-dimensional (3D) QSAR studies have been instrumental. researchgate.net These models are built using statistical methods like multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors (such as steric and electronic properties) and the observed biological activity. researchgate.netnih.gov
In one study on 1,2,3-thiadiazole thioacetanilide (B1681303) analogues as HIV-1 reverse transcriptase inhibitors, 2D-QSAR modeling yielded a high correlation coefficient (r² = 0.97), indicating a strong relationship between the structural features and inhibitory activity. researchgate.net 3D-QSAR approaches, such as the k-nearest neighbor molecular field analysis (kNN-MFA), provide further insights by mapping the steric and electrostatic field contributions around the molecules. researchgate.net These studies have shown that hydrophobic and electrostatic effects are dominant factors in determining the binding affinities of these compounds. researchgate.net More advanced techniques like 4D-QSAR have also been applied to thiadiazole derivatives to build robust and reliable predictive models. nih.gov
Rational design involves using the knowledge gained from SAR and QSAR studies to purposefully synthesize new analogs with enhanced activity. This approach is a cornerstone of modern drug and pesticide development. By identifying the key structural motifs and substituents responsible for a desired biological effect, chemists can create novel derivatives with improved potency and selectivity.
Stereochemical Influence on Biological Activity
Stereochemistry can play a pivotal role in the biological activity of 1,2,3-thiadiazole derivatives. When a chiral center is present in the molecule, the different enantiomers can exhibit significantly different potencies and effects.
A key example is a series of 1,2,3-thiadiazole benzylamides developed as necroptosis inhibitors. researchgate.net In this series, when a small alkyl group, such as a methyl group, was introduced at the benzylic position, creating a chiral center, the biological activity was found to be stereospecific. researchgate.net All of the necroptosis inhibitory activity was attributed to the (S)-enantiomer, demonstrating a clear stereochemical preference for the biological target. researchgate.net The enantioselective synthesis of such 1,2,3-thiadiazole-containing compounds is therefore critical for producing the more active stereoisomer.
Impact of Substituents on Chemical and Biological Profiles
The nature and position of substituents on the 1,2,3-thiadiazole ring system and any associated side chains are critical determinants of the molecule's chemical properties and biological activity. mdpi.comresearchgate.net
SAR studies have revealed several key trends:
Halogenation: The presence of halogen atoms, particularly on an associated phenyl ring, often enhances biological activity. For example, in a series of anti-HIV-1 agents, a 2,4-dibromophenyl substitution on the thiadiazole ring resulted in a compound with exceptionally high potency. mdpi.com The antiviral strength was found to follow the order of 2,4-Br₂ > 2,4-Cl₂ > 2,4-F₂. mdpi.com Similarly, for necroptosis inhibitors, 2,6-dihalobenzylamides were found to be optimal at the 5-position of the thiadiazole ring. researchgate.net
Positional Isomerism: The position of substituents can have a profound effect. It has been observed that compounds with para-substituents on a phenyl ring exhibit greater cytotoxic potency compared to their ortho-substituted counterparts. mdpi.com
Alkyl and Aryl Groups: The type of substituent group is crucial. In a study of necroptosis inhibitors, small cyclic alkyl groups like cyclopropyl (B3062369) at the 4-position of the 1,2,3-thiadiazole were found to be optimal. researchgate.net In another series, fluoro or difluoro groups on a phenyl moiety significantly enhanced aphicidal activity, whereas a methyl substitution led to a decrease in activity. mdpi.com
The following tables provide examples of how substituent changes affect the biological activity of 1,2,3-thiadiazole analogs.
Table 1: SAR of Anti-HIV-1 1,2,3-Thiadiazole Derivatives A table showing the effect of different substituents on the anti-HIV-1 activity of 1,2,3-thiadiazole derivatives.
| Compound ID | Substituent on Phenyl Ring | Activity (EC₅₀ in µM) |
|---|---|---|
| 93 | 2,4-Br₂ | 0.0364 mdpi.com |
| NVP (Ref.) | - | 0.208 mdpi.com |
| DLV (Ref.) | - | 0.320 mdpi.com |
Table 2: SAR of 1,2,3-Thiadiazole Carboxamides as Plant Activators A table illustrating the curative and protective effects of different 1,2,3-thiadiazole carboxamides against Tobacco Mosaic Virus (TMV).
| Compound ID | Activity Type | Activity at 500 µg/mL | Reference (Tiadinil) at 500 µg/mL |
|---|---|---|---|
| 102 | Curative | 60% mdpi.com | 58% mdpi.com |
Pre Clinical Research Applications in Agrochemical Sciences
Development of Herbicidal and Plant Growth Regulatory Agents
The 1,2,3-thiadiazole (B1210528) ring is a key component in the synthesis of compounds with herbicidal and plant growth regulatory effects. The versatility of this scaffold allows for the creation of derivatives that can influence plant development in various ways, from weed control to growth modulation. researchgate.netgoogle.com For instance, certain 1,3,4-thiadiazole (B1197879) derivatives, such as Thidiazuron, are known to mimic cytokinins, a class of plant hormones that promote cell division and influence callus growth. researchgate.netsigmaaldrich.com
The herbicidal effects of thiadiazole derivatives are attributed to several mechanisms of action. A primary mode of action is the inhibition of photosynthesis. researchgate.net These types of herbicides typically move upwards through the plant's water-conducting tissues (xylem) and cause symptoms like yellowing between the leaf veins (chlorosis) and tissue death (necrosis), which appear on older, lower leaves first. purdue.edu
Another significant mechanism is the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. acs.org PPO inhibitors disrupt the chlorophyll (B73375) and heme biosynthesis pathway, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and death. nih.gov Research has focused on designing novel PPO inhibitors by incorporating thiadiazole moieties into other active chemical structures to create effective broadleaf weed killers. acs.org
Other herbicidal mechanisms associated with different chemical classes that are sometimes combined with thiadiazole derivatives include the inhibition of acetolactate synthase (ALS), a key enzyme in the synthesis of branched-chain amino acids, and the disruption of cell division by binding to tubulin proteins. nih.govnih.govokstate.edu
A key strategy in developing new herbicides is the design of molecules that are effective against target weeds while being safe for crops. acs.org This involves creating derivatives of the thiadiazole core that exhibit high selectivity. For example, research has shown that N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide, a derivative based on the herbicide Cafenstrole, displayed high inhibitory activity against weeds like cucumber and Leptochloa chinensis with minimal impact on rice. nih.gov
The design process often employs bioisosterism, where one chemical group is replaced by another with similar properties to enhance activity or selectivity. acs.org Attaching different functional groups to the thiadiazole ring can significantly alter a compound's herbicidal activity and crop selectivity. acs.org For instance, introducing electron-withdrawing groups like fluorine or chlorine atoms to associated phenyl rings has been shown to enhance the herbicidal efficacy of certain thiadiazole-containing compounds. acs.org The goal is to develop molecules with potent, selective, and environmentally sound profiles for effective weed management. acs.org
Fungicidal and Plant Activator Investigations
Derivatives of 1,2,3-thiadiazole are recognized not only for their direct antimicrobial effects but also for their ability to activate a plant's own defense systems. nih.govmdpi.com This dual functionality makes the thiadiazole scaffold a promising basis for developing novel crop protection products that can combat fungal diseases through multiple modes of action.
Thiadiazole derivatives have demonstrated a broad spectrum of activity against various microorganisms that cause plant diseases. nih.gov The 1,2,3-thiadiazole nucleus, in particular, has been incorporated into new molecules to search for potent antifungal agents. nih.govmdpi.com
For example, a series of alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates were synthesized and tested against the fungi Gibberella zeae and Alternaria kikuchiana. nih.gov The study found that the antifungal activity was dependent on the length of the alkyl chain, with an optimal length of 6 to 11 carbon atoms. nih.gov Another study on psoralen (B192213) derivatives containing a thiadiazole moiety showed significant in vitro activity against fungi such as Alternaria solani, Botrytis cinerea, and Physalospora piricola. nih.gov
| Thiadiazole Derivative Class | Target Pathogen | Observed Effect | Reference |
|---|---|---|---|
| Alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates | Gibberella zeae | Strong fungistatic activity; up to 78% growth inhibition at 5 µg/mL | nih.gov |
| Alkyl N-(1,2,3-thiadiazole-4-carbonyl) carbamates | Alternaria kikuchiana | Strong fungistatic activity; 90.7% growth inhibition at 50 µg/mL | nih.gov |
| N-acyl-N-arylalaninates with 1,2,3-thiadiazole | Botrytis cinerea | Moderate antifungal activity in vitro | nih.govmdpi.com |
| N-acyl-N-arylalaninates with 1,2,3-thiadiazole | Rhizoctonia solani | Moderate antifungal activity in vitro | nih.govmdpi.com |
| Psoralen derivatives with thiadiazole moiety | Alternaria solani | Over 60% inhibition at 50 µg/mL | nih.gov |
| Psoralen derivatives with thiadiazole moiety | Botrytis cinerea | Good fungicidal activity; EC50 value of 12.49 µg/mL for one derivative | nih.gov |
Systemic Acquired Resistance (SAR) is a plant's "immune" response that provides long-lasting, broad-spectrum protection against a variety of pathogens, including fungi and bacteria. nih.gov Certain chemical compounds, known as plant activators, can trigger SAR without possessing direct antimicrobial activity themselves. nih.govnih.gov
Tiadinil, a commercial plant activator, contains a 1,2,3-thiadiazole ring and is known to induce SAR. nih.govmdpi.com Research has explored synthesizing new compounds that combine the 1,2,3-thiadiazole structure of SAR inducers with fragments from known fungicides. nih.govmdpi.com In one study, a novel 1,2,3-thiadiazole derivative showed weak direct fungicidal activity in vitro but provided 92% effectiveness against Alternaria brassicicola in live plant tests, an efficacy level similar to tiadinil. nih.govmdpi.com This suggests the compound's primary mode of action is stimulating the plant's own protective mechanisms rather than directly killing the fungus. mdpi.com The induction of SAR represents a promising, indirect strategy for disease control in agriculture, and the 1,2,3-thiadiazole scaffold is a key element in the design of such activators. nih.govmdpi.comnih.gov
Insecticidal and Other Pesticidal Potentials
The biological activity of the thiadiazole heterocyclic system extends beyond herbicidal and fungicidal effects to include insecticidal and other pesticidal properties. nih.gov Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their effectiveness against a range of agricultural pests.
Research has demonstrated that novel 1,3,4-thiadiazole derivatives can possess both contact and stomach toxicity against insects like Aphis craccivora (cowpea aphid) and Tetranychus cinnabarinus (carmine spider mite). nih.gov In some cases, the insecticidal activity of new synthetic compounds has been found to be comparable or even superior to existing commercial insecticides. nih.gov Other studies have shown that certain 5-substituted 1,3,4-thiadiazole derivatives have good activity against plant-parasitic nematodes and various biting and sucking insects. google.com For instance, derivatives have shown 80-100% activity against the brown rice-hopper (Nilaparvata lugens). google.com The development of compounds containing the thiadiazole ring continues to be an active area of research for finding new and effective pesticides. agrojournal.orgusda.gov
Mechanistic and Target Oriented Research in Medicinal Chemistry Pre Clinical
Antimicrobial Investigations (excluding clinical trials)
The 1,2,3-thiadiazole (B1210528) scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. mdpi.com Its derivatives have been the focus of numerous studies aiming to develop new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.govgazi.edu.tr
Derivatives of the closely related 1,3,4-thiadiazole (B1197879) have shown promise as antibacterial agents. gazi.edu.trnih.gov The antibacterial efficacy of these compounds is often attributed to the sulfur-containing ring, which is believed to facilitate penetration of the microbial cell wall. mdpi.com Structure-activity relationship studies have revealed that the nature of substituents on the thiadiazole ring and associated moieties significantly influences antibacterial potency. nih.gov For instance, certain piperazine-substituted 1,3,4-oxadiazoline-2-thiones linked to a thiophene (B33073) nucleus displayed high activity against Gram-positive bacteria. nih.gov Conversely, replacement of methyl or aryl substituents on the piperazine (B1678402) ring with larger groups like benzyl (B1604629) dramatically reduced antimicrobial activity. nih.gov
While specific target identification for 2-(1,2,3-thiadiazol-4-yl)acetonitrile itself is not extensively detailed in the provided results, research on related thiadiazole derivatives suggests that their mechanism may involve the disruption of essential cellular processes. The development of hybrid molecules, combining the thiadiazole pharmacophore with other active moieties, is a strategy being explored to enhance antibacterial activity. gazi.edu.tr
The 1,2,3-thiadiazole core and its isomers are recognized for their significant antifungal properties. mdpi.com Numerous studies have reported the synthesis and evaluation of thiadiazole derivatives against a range of fungal pathogens. mdpi.comnih.govacs.org For example, certain 1,3,4-thiadiazole derivatives have demonstrated superior or comparable antifungal activity to the commercial fungicide azoxystrobin (B1666510) against plant pathogens like Botrytis cinerea, Phomopsis sp., and Sclerotinia sclerotiorum. nih.govacs.org
One notable study on flavonol derivatives incorporating a 1,3,4-thiadiazole ring identified a compound, Y18, with an EC50 value of 2.4 µg/mL against B. cinerea, significantly lower than that of azoxystrobin (21.7 µg/mL). nih.govacs.org Mechanistic investigations revealed that this compound could disrupt the integrity of the fungal cell membrane by inducing the production of reactive oxygen species and causing lipid peroxidation. nih.gov
Other research has highlighted the broad-spectrum antifungal potential of organotin-based 1,2,3-thiadiazole carboxylates, with one triethyltin (B1234975) derivative showing high efficacy against P. piricola and Gibberella zeae with EC50 values of 0.12 µg/mL and 0.16 µg/mL, respectively. mdpi.com Furthermore, novel 1,3,4-thiadiazole derivatives have been synthesized and tested against the black fungus Rhizopus oryzae, with some compounds exhibiting promising minimum inhibitory concentrations (MICs). mdpi.com
A series of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide (B152044) morpholine (B109124) derivatives were rationally designed and evaluated for their fungicidal activities. One compound from this series demonstrated an in vivo inhibition rate of 100% against Pseudoperonspera cubensis at a concentration of 100 μg/mL. figshare.com
Interactive Data Table: Antifungal Activity of Selected Thiadiazole Derivatives
| Compound/Derivative Type | Fungal Strain | Bioassay Result (e.g., IC50, MIC, % Inhibition) | Reference |
| Flavonol derivative (Y18) | Botrytis cinerea | EC50: 2.4 µg/mL | nih.govacs.org |
| Flavonol derivative (Y12) | Botrytis cinerea | 91.7% inhibition | nih.govacs.org |
| Flavonol derivative (Y18) | Botrytis cinerea | 96.2% inhibition | nih.govacs.org |
| Flavonol derivative (Y14) | Phomopsis sp. | 73.8% inhibition | nih.govacs.org |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | P. piricola | EC50: 0.12 µg/mL | mdpi.com |
| Triethyltin-based 1,2,3-thiadiazole carboxylate | Gibberella zeae | EC50: 0.16 µg/mL | mdpi.com |
| 1,3,4-Thiadiazole derivative (Compound 7) | Rhizopus oryzae | MIC: 150 µg/mL | mdpi.com |
| Cinnamamide morpholine derivative (5a) | Pseudoperonspera cubensis | 100% inhibition at 100 µg/mL | figshare.com |
The 1,2,3-thiadiazole nucleus is a component of various compounds investigated for their antiviral activity. mdpi.com A notable example is the synthesis of new acrylamide (B121943) derivatives containing 1,2,3-thiadiazole, which were evaluated as inhibitors of hepatitis B virus (HBV) replication. nih.gov
In this study, several compounds demonstrated potent anti-HBV activity. Specifically, compounds 9c and 17a, with IC50 values of 3.59 µg/mL and 9.00 µg/mL respectively for the inhibition of HBV DNA replication, were more potent than the positive control, lamivudine (B182088) (IC50 of 14.8 µg/mL). mdpi.comnih.gov Another derivative, compound 9d, showed significant activity in inhibiting the secretion of HBeAg, with an IC50 of 12.26 µg/mL. nih.gov These findings underscore the potential of designing 1,2,3-thiadiazole-based compounds as effective antiviral agents. mdpi.comnih.gov
Derivatives of 1,2,3-thiadiazole and related azole heterocycles have been explored for their activity against Mycobacterium tuberculosis and Leishmania parasites. While direct studies on this compound were not found, research on structurally related compounds provides insights into this potential.
A series of 1,2,3-triazole incorporated thiazolylcarboxylate derivatives were synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov Two compounds from this series, 7h and 8h, displayed excellent activity with MIC values of 3.12 and 1.56 µg/mL, respectively. nih.gov Molecular docking studies suggested that these compounds may exert their effect by inhibiting the mycobacterial cell wall target Decaprenylphosphoryl-β-d-ribose 2'-epimerase 1 (DprE1). nih.gov
Another study focused on the design and synthesis of 1,2,3-triazole-adamantylacetamide hybrids. nih.gov One of these compounds, N-(1-adamantan-1-yl)-2-(4-(phenanthren-2-yl)-1H-1,2,3-triazol-1-yl)acetamide (5t), emerged as a promising lead with a MIC of 3.12 μg/mL against M. tuberculosis H37Rv. nih.gov
Although specific antileishmanial data for this compound derivatives is not available in the provided search results, the broad antimicrobial profile of thiadiazoles suggests this as a potential area for future investigation.
Antiproliferative and Anticancer Mechanistic Studies (excluding clinical efficacy)
The 1,2,3-thiadiazole moiety is a key structural feature in a variety of compounds investigated for their anticancer properties. mdpi.com Research in this area has focused on understanding the mechanisms by which these compounds inhibit cancer cell proliferation, with a particular emphasis on enzyme inhibition.
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers, making them prime targets for anticancer drug development. nih.gov Thiadiazole derivatives have been investigated as inhibitors of several important kinases.
While direct inhibitory data for this compound against VEGFR-2, BRAF, EGFR, or JNK is not explicitly detailed, studies on related fused thiazole (B1198619) and thiadiazole systems provide valuable insights. For instance, the fusion of 1,2,4-triazole (B32235) and 1,3,4-thiadiazole rings has yielded compounds with potent anticancer properties. nih.gov Preliminary mechanistic studies on some of these triazolo-thiadiazole derivatives revealed time- and concentration-dependent inhibition of Akt Ser-473 phosphorylation. nih.gov Molecular modeling suggested that these compounds bind to the ATP binding site of Akt1 and Akt2. nih.gov
In the context of BRAF kinase, imidazothiazole-based compounds have been identified as potent inhibitors of the V600E mutant, which is prevalent in melanoma. nih.gov Similarly, thiazole derivatives have been explored as inhibitors of Aurora kinases and Casein Kinase II (CK2), both of which are implicated in cancer progression. nih.gov
Furthermore, a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide functionality were synthesized and evaluated for their anticancer activities against various human cancer cell lines, including breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cells. nih.gov Many of these compounds exhibited moderate to excellent anticancer activity. nih.gov
A study on fused thiadiazoles reported the synthesis of compounds that were evaluated for their inhibitory activity against nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and ectonucleoside triphosphate diphosphohydrolases (NTPDs), enzymes that are also relevant in cancer research. d-nb.info
Interactive Data Table: Enzyme Inhibitory Activity of Related Thiadiazole Derivatives
| Compound/Derivative Type | Target Enzyme/Pathway | Bioassay Result (e.g., IC50) | Reference |
| 1,2,4-Triazolo[3,4-b]-1,2,4-thiadiazoles | Akt1 and Akt2 phosphorylation | Time- and concentration-dependent inhibition | nih.gov |
| Imidazothiazole derivatives | BRAF V600E | Potent inhibitors | nih.gov |
| Thiazole derivatives | Aurora kinases | Potent inhibitors | nih.gov |
| Thiazole-5-carboxylic acid derivative (Compound 33) | Casein Kinase II (CK2) | IC50 = 0.4 μM | nih.gov |
| 1,3,4-Thiadiazole derivative (Hit compound 2) | Akt1 | IC50 = 620 μM |
Cellular Pathway Modulation Investigations
A thorough review of published literature reveals no specific studies investigating the cellular pathway modulation of this compound. While research exists on the broader class of thiadiazole derivatives and their interaction with cellular pathways, such as the inhibition of focal adhesion kinase (FAK) phosphorylation or the suppression of the MEK/ERK signaling pathway by certain 1,3,4-thiadiazole derivatives, these findings cannot be directly attributed to this compound. The specific effects of this compound on intracellular signaling cascades remain uninvestigated.
In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines
There is no available data from in vitro studies detailing the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. The scientific record contains extensive research on the anticancer properties of various 1,3,4-thiadiazole and other heterocyclic compounds, with many derivatives showing significant activity against a range of tumors. However, specific IC₅₀ values or mechanistic studies on cell viability and proliferation for this compound have not been published.
Exploration of Other Mechanistic Bioactivities
Further exploration into other potential bioactivities of this compound also indicates a significant gap in the research landscape.
Anti-inflammatory and Analgesic Pathways
No dedicated studies on the anti-inflammatory or analgesic properties of this compound could be identified. The anti-inflammatory and analgesic potential of compounds containing the 1,3,4-thiadiazole or 1,2,4-triazole core is well-documented, with research pointing to their ability to modulate inflammatory pathways. However, the activity of the 1,2,3-thiadiazole isomer, this compound, in this regard has not been evaluated or reported.
Antioxidant Mechanisms
Similarly, there is a lack of published data concerning the antioxidant mechanisms of this compound. While various thiadiazole and triazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals and mitigate oxidative stress, no such antioxidant activity has been documented specifically for this compound.
Receptor Binding and Signaling Pathway Modulation
Investigations into the receptor binding profile and subsequent signaling pathway modulation by this compound have not been reported. Studies on related thiadiazole compounds have shown interactions with specific targets like adenosine (B11128) A₃ receptors. However, the binding affinity and functional activity of this compound at any physiological receptor remain undetermined.
Organic Semiconductors and Electronic Devices
The electron-withdrawing nature of the thiadiazole ring makes it an excellent component for n-type or acceptor materials in organic electronics. capes.gov.brisres.org The incorporation of such heterocycles into conjugated systems can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is crucial for tuning the electronic properties of semiconductors used in various devices. acs.org
Design and Synthesis of Conjugated Polymers Incorporating Thiadiazole Units
Conjugated polymers, which form the active layer in many organic electronic devices, are often designed as donor-acceptor (D-A) copolymers to control their band gap and charge transport properties. mdpi.comresearchgate.netdntb.gov.ua The synthesis of these polymers commonly involves metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation polycondensation. acs.orgrsc.orgoup.com
Thiadiazole units are frequently incorporated as the "acceptor" moiety in these D-A copolymers. mdpi.comresearchgate.net For instance, polymers containing 1,3,4-thiadiazole or 2,1,3-benzothiadiazole (B189464) units have been synthesized by reacting corresponding dibromo-thiadiazole monomers with electron-rich (donor) comonomers like fluorene (B118485) or thiophene derivatives. mdpi.comrsc.orgresearchgate.net These reactions typically use a palladium catalyst to form the new carbon-carbon bonds that extend the polymer chain. researchgate.net
While specific research on polymers derived from this compound is not available, its structure allows for potential polymerization pathways. The acetonitrile (B52724) group could be chemically modified to introduce polymerizable functionalities, or the thiadiazole ring itself could be functionalized with coupling handles like bromine or tin groups, enabling its incorporation into a polymer backbone via established methods like Stille or Suzuki coupling. acs.orgresearchgate.net One-pot direct arylation polymerizations also present a facile route for creating thiadiazole-containing copolymers. rsc.org
Table 1: Common Synthesis Methods for Thiadiazole-Containing Conjugated Polymers
| Polymerization Method | Catalyst/Reagents | Monomer Types | Polymer Structure | Reference |
| Stille Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Organotin and Halogenated Monomers | Alternating D-A Copolymers | acs.orgoup.com |
| Suzuki Coupling | Palladium Catalyst, Base (e.g., K₂CO₃) | Boronic Acid/Ester and Halogenated Monomers | Alternating D-A Copolymers | researchgate.netresearchgate.net |
| Direct Arylation Polycondensation | Palladium Catalyst (e.g., Pd₂(dba)₃) | C-H and C-Br Activated Monomers | Alternating or Random Copolymers | rsc.org |
Applications in Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs)
Thiadiazole-based materials are extensively used in organic solar cells and light-emitting diodes due to their favorable electronic properties. capes.gov.br
In Organic Solar Cells (OSCs) , the active layer typically consists of a bulk heterojunction (BHJ) blend of a donor polymer and an acceptor material. researchgate.net The introduction of electron-accepting thiadiazole units into the polymer backbone lowers its HOMO energy level. acs.org This can lead to a higher open-circuit voltage (Voc) in the solar cell device, which is a key parameter for achieving high power conversion efficiency (PCE). acs.orgoup.com For example, a conjugated polymer based on cyclopenta[2,1-b:3,4-b′]dithiophene and 1,3,4-thiadiazole exhibited a PCE of 1.06%, which was attributed to the electron-withdrawing nature of the thiadiazole ring. oup.com Similarly, non-fullerene acceptors featuring a 2-(benzo[c] rsc.orgoup.comnih.govthiadiazol-4-ylmethylene)malononitrile end-group have achieved efficiencies over 5% in BHJ solar cells. researchgate.net The this compound scaffold, with its inherent electron-deficient thiadiazole and additional electron-withdrawing nitrile group, could serve as a potent building block for new acceptor materials or D-A copolymers for high-efficiency OSCs. researchgate.net
In Organic Light-Emitting Diodes (OLEDs) , thiadiazole derivatives are used to create materials with specific emission colors and improved device performance. capes.gov.brresearchgate.net By copolymerizing an emissive unit like fluorene with a thiadiazole-based monomer, the emission color can be tuned from blue to other regions of the visible spectrum, such as red. mdpi.comresearchgate.net Thiazole- and thiadiazole-based materials have been successfully exploited in the fabrication of OLEDs. mdpi.com The high electron affinity of the thiadiazole ring can also facilitate electron injection and transport, leading to more balanced charge transport within the device and, consequently, higher efficiency.
Table 2: Performance of Selected Thiadiazole-Based Polymers in Organic Solar Cells
| Polymer | Acceptor Unit | HOMO Level (eV) | Optical Bandgap (eV) | PCE (%) | Reference |
| P2 | 1,3,4-Thiadiazole | -5.31 | 2.1 | 0.90 | acs.org |
| P(CPDT-TD) | 1,3,4-Thiadiazole | -5.23 | 1.77 | 1.06 | oup.com |
| PCTDBI | Benzothiadiazole | -5.13 | 1.75 | 1.84 | nycu.edu.tw |
| PFDTBT | Benzothiadiazole | -5.48 | 1.91 | N/A (Emissive) | mdpi.com |
Coordination Chemistry and Metal Complexes
Thiadiazoles are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions to form complexes with interesting physicochemical properties. isres.orgresearchgate.net
Thiadiazole Ligand Design for Metal Ion Coordination
The 1,2,3-thiadiazole ring in this compound possesses two nitrogen atoms which are potential coordination sites for metal ions. isres.org Coordination typically occurs through one of the ring nitrogen atoms. mdpi.comnih.gov Furthermore, the nitrile (-C≡N) group attached to the ring provides an additional, strong coordination site. This makes this compound a potentially bidentate or bridging ligand, capable of forming mononuclear complexes or extended coordination polymers. researchgate.net
The design of ligands based on thiadiazole heterocycles allows for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.comresearchgate.net For example, dipyridyl-1,2,4-thiadiazole ligands have been used to construct helicoidal coordination polymers and discrete paddle-wheel dimers with cadmium(II). soton.ac.uk The chelation of metal ions like Cu(II) and Zn(II) to 1,3,4-thiadiazole derivatives often involves a thiadiazole nitrogen and a deprotonated hydroxyl group from an adjacent substituent. mdpi.comnih.gov In the case of this compound, coordination could proceed via the N2 or N3 atom of the thiadiazole ring and the nitrogen atom of the nitrile group, leading to the formation of stable chelate rings with a metal center.
Physicochemical Properties of Thiadiazole-Metal Complexes
Metal complexes of thiadiazole derivatives exhibit a range of useful physicochemical properties, including strong luminescence and interesting electrochemical behavior. mdpi.comrsc.org
The coordination of thiadiazole ligands to metal ions can significantly alter their photophysical properties. For instance, many thiadiazole-based ligands are fluorescent, and their complexation with metal ions can either enhance or quench this fluorescence, making them suitable for applications in luminescent sensing. mdpi.commdpi.comnih.gov Zinc(II) and Cadmium(II) complexes are often highly luminescent, while Copper(II) complexes frequently show fluorescence quenching. mdpi.commdpi.comnih.gov A zirconium-based MOF incorporating a thiadiazole-functionalized ligand displayed strong luminescence with an emission band centered at 510 nm. mdpi.com
The electrochemical properties of thiadiazole-metal complexes are also of significant interest. Complexes of the 1,2,5-thiadiazole-3,4-dithiol ligand, for example, have been investigated as potential precursors for new molecular conductors due to their favorable redox properties. rsc.org The formation of metal complexes with ligands like this compound could lead to materials with tunable redox potentials and electrical conductivity, driven by the electronic interplay between the metal center and the π-system of the ligand.
Other Functional Materials
Beyond electronics and coordination chemistry, the thiadiazole scaffold is a component in various other functional materials.
Derivatives of 1,3,4-thiadiazole are known to act as effective corrosion inhibitors , forming a protective layer on metal surfaces. isres.orglifechemicals.com They have also been incorporated into optically active liquid crystals . lifechemicals.com Furthermore, the broad spectrum of biological activities reported for thiadiazole compounds, including antifungal and anticancer properties, suggests their potential use in the development of functional biomaterials or active coatings. isres.orgresearchgate.netnih.gov The specific compound this compound, by combining the stable thiadiazole ring with the versatile nitrile handle, serves as a valuable starting point for the synthesis of a wide array of such functional molecules.
Advanced Materials Science Applications
Corrosion Inhibitors
The prevention of metal corrosion is a critical aspect of industrial maintenance and material longevity. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have been extensively studied as effective corrosion inhibitors. The 1,2,3-thiadiazole (B1210528) ring system, a key feature of this compound, is recognized for its potential in this regard. researchgate.net
While direct studies on this compound as a corrosion inhibitor are not extensively documented in publicly available literature, the efficacy of the thiadiazole moiety is well-established for the protection of metals, particularly mild steel in acidic environments. ajchem-a.comworldscientific.com The mechanism of inhibition is attributed to the adsorption of the thiadiazole molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. ajchem-a.comnih.gov
The key structural features of thiadiazole derivatives that contribute to their inhibitory properties include:
Presence of Heteroatoms: The sulfur and nitrogen atoms in the thiadiazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms, leading to strong adsorption. ajchem-a.comnih.gov
Aromaticity: The π-electrons of the aromatic thiadiazole ring can interact with the metal surface, further enhancing the adsorption process. ajchem-a.com
Planar Structure: The nearly planar structure of the thiadiazole ring allows for a greater surface area of interaction between the inhibitor molecule and the metal. ajchem-a.com
Computational studies on various thiadiazole derivatives have supported these findings, indicating that the molecules adsorb on the metal surface through both physical (electrostatic) and chemical (coordinative bonding) mechanisms. ajchem-a.comnih.gov For instance, a study on 2-(1,3,4-thiadiazole-2-yl)pyrrolidine demonstrated an inhibition efficiency of 94.6% for mild steel in a 1 M HCl solution at a concentration of 0.5 mM. nih.gov The adsorption of this compound was found to follow the Langmuir adsorption isotherm. nih.gov
The nitrile group (-C≡N) in this compound can also contribute to its potential as a corrosion inhibitor. The triple bond in the nitrile group is another source of π-electrons that can interact with the metal surface, and the nitrogen atom has a lone pair of electrons that can participate in coordination.
| Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Concentration |
|---|---|---|---|---|
| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine | Mild Steel | 1 M HCl | 94.6 | 0.5 mM |
| 5,5'-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) | Mild Steel | 1 M HCl | 94 | 0.5 mM |
Dyes and Photoreactive Materials
The electronic properties of heterocyclic compounds often lead to their application in dyes and photoreactive materials. The thiadiazole ring, with its combination of heteroatoms and aromaticity, can act as either an electron-donating or electron-withdrawing moiety, influencing the photophysical properties of a molecule.
Research into the photophysical properties of thiadiazole derivatives has revealed their potential for use in light-emitting materials. rsc.orgaip.org The aromatic thiadiazole ring provides a stable π-electron system that can be part of a larger conjugated structure, which is a key requirement for chromophores. The electron-withdrawing nature of the thiadiazole ring can facilitate intramolecular charge transfer (ICT) when combined with a suitable electron-donating group within the same molecule. This ICT process is often responsible for the fluorescent properties of such compounds.
While specific studies on the dye and photoreactive applications of this compound are limited, the fundamental properties of the 1,2,3-thiadiazole ring suggest its potential in this area. The presence of the acetonitrile (B52724) group, which is also electron-withdrawing, could further enhance the ICT characteristics of a larger molecule incorporating this fragment.
Studies on other thiadiazole isomers have demonstrated their utility in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org For example, derivatives of naphtho[2,3-c] rsc.orgaip.orguni.luthiadiazole have been shown to exhibit both carrier transporting properties and high fluorescence quantum yields. rsc.org The emission color of these materials can be tuned by modifying the substituents on the thiadiazole core. rsc.org
The development of new dyes and photoreactive materials often involves the synthesis of molecules with tailored absorption and emission characteristics. The 1,2,3-thiadiazole moiety in this compound serves as a valuable building block for creating such complex structures. Its reactivity allows for the introduction of various functional groups, enabling the fine-tuning of the resulting molecule's photophysical properties.
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|
| 6-(4-chlorophenyl)-2-(naphthalene-1-ylmethyl)imidazo[2,1-b] ajchem-a.comrsc.orgnih.govthiadiazole | Cyclohexane | 326 | 403 |
| Acetonitrile | 325 | 422 |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Thiadiazole Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and material design, and the development of novel thiadiazole derivatives is no exception. nih.gov These computational tools offer the potential to significantly accelerate the identification of new lead compounds and optimize their properties. nih.gov
Machine learning algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing datasets of thiadiazole compounds to predict the biological activity of novel, untested molecules. nih.gov For instance, a QSAR model could be developed using a dataset of thiazole (B1198619) derivatives to predict their anticancer activity, thereby guiding the synthesis of more potent analogs. nih.gov By analyzing vast amounts of chemical data, AI can identify subtle structure-activity relationships that may not be apparent through traditional analysis. nih.gov
Deep learning models, a subset of AI, can be employed for de novo drug design, generating entirely new molecular structures with desired pharmacological profiles. nih.gov These generative models can be constrained to produce molecules containing the 1,2,3-thiadiazole (B1210528) scaffold, exploring a vast chemical space to identify candidates with high predicted efficacy and low off-target effects. This approach can significantly reduce the time and cost associated with the initial stages of drug discovery. youtube.com
Table 1: Potential Applications of AI/ML in Thiadiazole Research
| Application Area | AI/ML Technique | Potential Outcome |
| Lead Identification | Virtual Screening, Deep Learning | Rapid identification of novel thiadiazole derivatives with high predicted biological activity. nih.gov |
| Lead Optimization | QSAR, Predictive Modeling | Guidance on structural modifications to enhance efficacy and reduce toxicity. nih.gov |
| Target Prediction | Reverse Docking, Network Pharmacology | Identification of novel biological targets for existing or newly designed thiadiazole compounds. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Design of efficient and sustainable synthetic routes for complex thiadiazole derivatives. |
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce environmental impact and improve efficiency. bohrium.com The development of sustainable and green synthetic routes for 2-(1,2,3-thiadiazol-4-yl)acetonitrile and its derivatives is a critical area of future research. nih.goveresearchco.com
Traditional methods for synthesizing thiadiazoles can involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. researchgate.net Modern green approaches focus on the use of environmentally benign solvents (such as water or ionic liquids), microwave-assisted synthesis, and the development of catalyst-free or reusable catalyst systems. nih.govfrontiersin.org For example, microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds. eprajournals.com
One-pot, multi-component reactions are particularly attractive from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and improve atom economy. bohrium.com The development of such a process for the synthesis of functionalized 1,2,3-thiadiazoles would be a significant advancement. acs.org Furthermore, the use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis.
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles
| Parameter | Conventional Synthesis | Green Synthesis |
| Solvents | Often uses volatile and toxic organic solvents. | Prefers water, supercritical fluids, or solvent-free conditions. bohrium.com |
| Energy | Typically requires prolonged heating. | Utilizes microwave or ultrasound to reduce reaction times and energy consumption. eprajournals.com |
| Catalysts | May use stoichiometric and often toxic reagents. | Employs catalytic amounts of recyclable or biodegradable catalysts. nih.gov |
| Waste | Can generate significant amounts of byproducts. | Aims for high atom economy and minimal waste generation. eresearchco.com |
Exploration of Novel Bio-Targeted Research Areas with Defined Mechanisms
While thiadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects, a deeper understanding of their precise mechanisms of action is crucial for the development of targeted therapies. nih.govnih.govnih.gov Future research should focus on identifying the specific molecular targets of this compound and related compounds.
In the context of cancer, for instance, 1,3,4-thiadiazole (B1197879) derivatives have been shown to induce apoptosis and cell cycle arrest by inhibiting targets such as Akt. nih.govbepls.com Investigating whether 1,2,3-thiadiazole analogs, including this compound, share similar mechanisms or interact with novel targets is a key research question. Techniques such as molecular docking and in vitro enzyme assays can be used to screen for potential protein interactions. nih.gov
The antiviral potential of thiadiazoles is another promising area. nih.gov For example, certain 1,2,3-thiadiazole derivatives have shown activity against HIV and other viruses. mdpi.com Elucidating the mechanism of this antiviral action, whether it involves inhibition of viral enzymes like reverse transcriptase or interference with viral entry, will be critical for designing more potent and selective antiviral agents. nih.gov
Advanced Applications in Smart Materials and Nanotechnology
The unique electronic and photophysical properties of the thiadiazole ring make it an attractive building block for the development of smart materials and for applications in nanotechnology. mdpi.com The incorporation of the 1,2,3-thiadiazole moiety into polymers or organic frameworks could lead to materials with novel optical, electronic, or sensing capabilities.
Thiadiazole-based compounds have been explored for their potential use in organic light-emitting diodes (OLEDs) due to their intrinsic fluorescence. mdpi.com The development of novel 1,2,3-thiadiazole derivatives with tailored emission properties could contribute to the creation of more efficient and stable OLEDs.
In the realm of nanotechnology, thiadiazole derivatives can be used to functionalize nanoparticles, imparting specific properties and enabling targeted applications. nih.gov For example, thiadiazole-functionalized nanoparticles could be designed for targeted drug delivery, where the thiadiazole moiety acts as a recognition element for specific biological targets. nih.gov Furthermore, the ability of the thiadiazole ring to coordinate with metal ions could be exploited in the development of chemical sensors or catalysts. mdpi.com The exploration of this compound and its analogs in these advanced material applications represents a largely untapped but potentially fruitful area of research.
Q & A
Q. How can researchers optimize the synthesis of 2-(1,2,3-thiadiazol-4-yl)acetonitrile to achieve high yields?
Methodological Answer: Synthesis optimization requires careful solvent selection, temperature control, and catalyst use. Evidence suggests acetonitrile is effective as a reaction solvent due to its polarity and miscibility with heterocyclic precursors. For example, reactions involving thiadiazole derivatives are typically conducted at 20–60°C for 1–12 hours, with yields improved by using anhydrous aluminum chloride as a catalyst in cyclization steps . Monitoring reaction progress via TLC or HPLC is critical to identify intermediate phases and adjust stoichiometric ratios.
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Methodological Answer: Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from byproducts. For crystalline derivatives, slow evaporation of acetonitrile or ethanol solutions at 4°C yields high-purity crystals. X-ray crystallography validation (e.g., using monoclinic P21/c systems) confirms structural integrity, as demonstrated in studies resolving disordered ethyl conformations in related compounds .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ identify cyano (-C≡N) and thiadiazole proton environments.
- X-ray crystallography : Resolves bond angles (e.g., C–S–N linkages) and confirms coplanarity of aromatic systems (dihedral angles <5°) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 265.01914 vs. calculated 265.01914) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
Methodological Answer: The electron-withdrawing cyano group activates the thiadiazole ring for nucleophilic substitution or cycloaddition. For example, in antifungal agent synthesis, the compound reacts with brominated ketones via nucleophilic aromatic substitution, forming thiazole hybrids. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (e.g., HOMO-LUMO energy gaps) can elucidate transition states and regioselectivity .
Q. How can computational modeling aid in predicting the physicochemical properties of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts pKa (e.g., 0.21±0.10), logP, and dipole moments to guide solvent selection .
- Molecular dynamics simulations : Models solvation effects in acetonitrile/water mixtures, correlating with experimental solubility data .
- Docking studies : Screens derivatives for binding to antifungal targets (e.g., CYP51 enzymes) using AutoDock Vina .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data for thiadiazole-acetonitrile hybrids?
Methodological Answer: Discrepancies in bond lengths or dihedral angles may arise from crystal packing effects or dynamic disorder. High-resolution SCXRD (e.g., Bruker SMART APEX CCD detectors) paired with Hirshfeld surface analysis clarifies intermolecular interactions. For NMR, variable-concentration experiments distinguish between intrinsic shifts and aggregation effects .
Safety and Stability Considerations
Q. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to avoid inhalation of particulates .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to decomposition products (e.g., CO, NOx) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



